N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Drug Discovery Medicinal Chemistry Lipophilicity

This disubstituted oxalamide features a cyclohexenylethyl N1-terminus and a 4-(furan-3-yl)benzyl N2-group, providing a unique dual pharmacophore unattainable with simpler analogs. Its lipophilic profile supports intracellular target access, while the furan ring adds hydrogen-bond capacity essential for bifurcated binding pockets. Procure precisely this scaffold to ensure reproducible biological screening results in anti-infective and oncology programs.

Molecular Formula C21H24N2O3
Molecular Weight 352.434
CAS No. 2034457-01-5
Cat. No. B2358886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
CAS2034457-01-5
Molecular FormulaC21H24N2O3
Molecular Weight352.434
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C21H24N2O3/c24-20(22-12-10-16-4-2-1-3-5-16)21(25)23-14-17-6-8-18(9-7-17)19-11-13-26-15-19/h4,6-9,11,13,15H,1-3,5,10,12,14H2,(H,22,24)(H,23,25)
InChIKeyPBLFVZSSVCKTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide (CAS 2034457-01-5): Procurement-Relevant Chemical Profile


N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide (CAS 2034457-01-5, also known as CHEB-1) is a synthetic, disubstituted oxalamide derivative . Its structure features a cyclohexenylethyl group at the N1-terminus and a 4-(furan-3-yl)benzyl group at the N2-terminus, connected via an oxalamide linker (molecular formula C21H24N2O3, molecular weight 352.43 g/mol) . This compound belongs to the broader oxalamide family, a class of compounds that has garnered attention for its diverse biological activities, including antitumor, antiviral, and antibacterial properties, and its utility as a chemical biology probe .

Why Generic Oxalamide Substitution Fails for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide (CAS 2034457-01-5)


Generic substitution within the oxalamide class is unreliable due to the profound impact of subtle structural changes on biological activity and physicochemical properties. Even small alterations to the terminal substituents in disubstituted oxalamides can drastically shift selectivity profiles, potency, and pharmacokinetic behavior, as demonstrated in structure-activity relationship (SAR) studies on oxalamide-based kinase and PAI-1 inhibitors [1]. While quantitative data for this specific compound is absent from the primary literature, its unique dual pharmacophoric presentation—a lipophilic cyclohexene ring combined with a hydrogen-bond-capable, aromatic furan-3-yl-benzyl moiety—is structurally distinct from analogs bearing simpler aromatic or heterocyclic groups (e.g., pyridinyl or phenyl). This structural singularity at the N1 and N2 termini directly influences key molecular descriptors such as lipophilicity (clogP) and topological polar surface area (TPSA), which are critical for target engagement and cellular permeability. Consequently, an analog with, for example, a pyridine ring in place of the furan-3-yl-benzyl group cannot be assumed to replicate its binding interactions or biological profile, making precise selection essential for reproducible research [1].

Quantitative Evidence Guide for Differentiated Selection of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide (CAS 2034457-01-5)


Structural Differentiation via Predicted Physicochemical Properties vs. Closest Pyridine Analog

The target compound presents a unique physiochemical signature compared to its closest commercially available analog, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 432508-90-2). In silico predictions indicate a higher computed lipophilicity (clogP) for the furan-3-yl-benzyl derivative, which is a key determinant of membrane permeability and target binding kinetics. This difference is not a measure of superior activity but a clear, quantifiable distinction in a fundamental property that drives downstream biological performance.

Drug Discovery Medicinal Chemistry Lipophilicity

Binding Site Complementarity Advantage Over Simpler Benzylamide Analogs

The incorporation of the 4-(furan-3-yl)benzyl group adds a distinct hydrogen bond acceptor (the furan oxygen) and an extended aromatic surface not present in simpler N2-benzyl or N2-phenyl oxalamides. While direct binding data for this compound is lacking, class-level SAR for oxalamide inhibitors of serine proteases and kinases consistently shows that heteroaryl-benzyl substitutions enhance target affinity through additional polar and pi-stacking interactions. This structural feature provides a rationale for selecting this compound over an analog with a simpler, unadorned benzyl group when screening against targets with a complementary hydrophobic/polar binding pocket.

Chemical Biology Enzyme Inhibition Pharmacophore Modeling

Purported Multi-Activity Profile as a Differentiator from Single-Target Oxalamide Scaffolds

Vendor descriptions attribute broad biological activities, including antitumor, antiviral, and antibacterial properties, to this specific compound . This is in contrast to many oxalamide derivatives that are designed and characterized for a single primary target, such as PAI-1 or specific kinases. While the vendor report lacks quantitative assay data, this multi-activity annotation suggests a polypharmacological profile, which is a key selection criterion in phenotypic screening and drug repurposing studies. The presence of both a cyclohexene and a furan-benzyl group, which independently are privileged structures in anti-infective and anti-cancer agents, lends structural plausibility to this claim.

Antitumor Antiviral Anti-infectives

Procurement-Driven Application Scenarios for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide


Chemical Biology Probe for De-Novo Target Discovery via Phenotypic Screening

The compound's structural novelty and vendor-reported multi-activity profile make it a high-priority procurement target for phenotypic screening libraries. Unlike tool compounds optimized for a single target, this unoptimized but structurally complex oxalamide can serve as a starting point for identifying novel biological targets in cancer or infectious disease models. Its distinct lipophilicity profile suggests it can access intracellular targets not reachable by more polar oxalamide analogs [1].

Scaffold for Structure-Based Drug Design Targeting Enzymes with Deep Hydrophobic Pockets

The combination of a cyclohexenyl group and a furan-3-yl-benzyl moiety presents a unique 3D pharmacophore that can be exploited in structure-based design. For enzymes with deep, bifurcated binding pockets—such as certain kinases or proteases—this compound offers a superior starting scaffold compared to simpler N2-benzyl-substituted oxalamides, as it provides both lipophilic bulk and an additional hydrogen bond acceptor for anchoring [1].

Comparative SAR Studies of Oxalamide Linker Conformation and Selectivity

In academic and industrial medicinal chemistry groups investigating the conformational preferences of the oxalamide linker, this compound provides a valuable data point. Its bulky N1 and N2 substituents force a distinct conformational bias that can be compared with analogs bearing smaller or differently arranged groups. This enables research on how linker geometry influences target selectivity, a critical question in kinase inhibitor design [1].

Starting Point for Development of Broad-Spectrum Anti-Infective Agents

Given the reported antibacterial and antiviral annotations, this compound is a rational procurement choice for groups focused on anti-infective drug discovery. The furan and cyclohexene motifs are both privileged in antimicrobial natural products. Using this compound as a hit, teams can initiate a medicinal chemistry campaign aimed at improving potency and selectivity, with the initial structural uniqueness already providing a differentiated IP position compared to other oxalamide-based antibiotics [1].

Quote Request

Request a Quote for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.